Cas no 2171953-77-6 (tert-butyl 2-1-(fluorosulfonyl)propan-2-ylpiperidine-1-carboxylate)

tert-butyl 2-1-(fluorosulfonyl)propan-2-ylpiperidine-1-carboxylateは、有機合成化学において重要な中間体として利用される化合物です。ピペリジン骨格にtert-butyloxycarbonyl (Boc) 保護基とフルオロスルホニル基を有する構造が特徴で、高い反応性と選択性を示します。特に、医薬品や農薬の合成において、官能基変換や分子修飾の際に有用です。フルオロスルホニル基は求電子試薬として働き、他の官能基とのカップリング反応や置換反応に適しています。また、Boc保護基は酸に敏感なため、脱保護が容易で、多段階合成において効率的な保護・脱保護が可能です。安定性が高く、取り扱いが比較的容易な点も利点です。

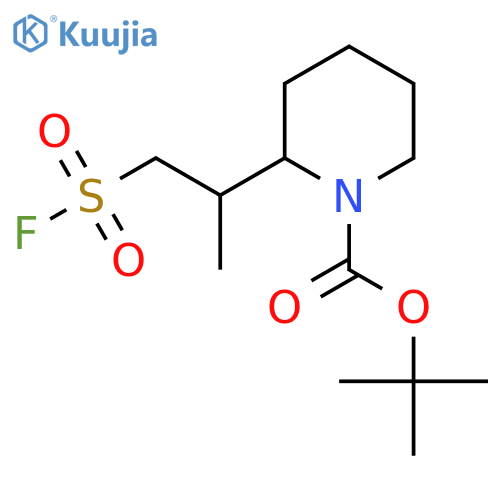

2171953-77-6 structure

商品名:tert-butyl 2-1-(fluorosulfonyl)propan-2-ylpiperidine-1-carboxylate

tert-butyl 2-1-(fluorosulfonyl)propan-2-ylpiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 2-1-(fluorosulfonyl)propan-2-ylpiperidine-1-carboxylate

- EN300-1577407

- 2171953-77-6

- tert-butyl 2-[1-(fluorosulfonyl)propan-2-yl]piperidine-1-carboxylate

-

- インチ: 1S/C13H24FNO4S/c1-10(9-20(14,17)18)11-7-5-6-8-15(11)12(16)19-13(2,3)4/h10-11H,5-9H2,1-4H3

- InChIKey: FEHSXAWYMLEJMQ-UHFFFAOYSA-N

- ほほえんだ: S(CC(C)C1CCCCN1C(=O)OC(C)(C)C)(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 309.14100758g/mol

- どういたいしつりょう: 309.14100758g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 438

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

tert-butyl 2-1-(fluorosulfonyl)propan-2-ylpiperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1577407-1.0g |

tert-butyl 2-[1-(fluorosulfonyl)propan-2-yl]piperidine-1-carboxylate |

2171953-77-6 | 1g |

$2221.0 | 2023-06-05 | ||

| Enamine | EN300-1577407-10.0g |

tert-butyl 2-[1-(fluorosulfonyl)propan-2-yl]piperidine-1-carboxylate |

2171953-77-6 | 10g |

$9550.0 | 2023-06-05 | ||

| Enamine | EN300-1577407-100mg |

tert-butyl 2-[1-(fluorosulfonyl)propan-2-yl]piperidine-1-carboxylate |

2171953-77-6 | 100mg |

$1955.0 | 2023-09-24 | ||

| Enamine | EN300-1577407-0.05g |

tert-butyl 2-[1-(fluorosulfonyl)propan-2-yl]piperidine-1-carboxylate |

2171953-77-6 | 0.05g |

$1866.0 | 2023-06-05 | ||

| Enamine | EN300-1577407-1000mg |

tert-butyl 2-[1-(fluorosulfonyl)propan-2-yl]piperidine-1-carboxylate |

2171953-77-6 | 1000mg |

$2221.0 | 2023-09-24 | ||

| Enamine | EN300-1577407-5000mg |

tert-butyl 2-[1-(fluorosulfonyl)propan-2-yl]piperidine-1-carboxylate |

2171953-77-6 | 5000mg |

$6441.0 | 2023-09-24 | ||

| Enamine | EN300-1577407-2500mg |

tert-butyl 2-[1-(fluorosulfonyl)propan-2-yl]piperidine-1-carboxylate |

2171953-77-6 | 2500mg |

$4355.0 | 2023-09-24 | ||

| Enamine | EN300-1577407-0.1g |

tert-butyl 2-[1-(fluorosulfonyl)propan-2-yl]piperidine-1-carboxylate |

2171953-77-6 | 0.1g |

$1955.0 | 2023-06-05 | ||

| Enamine | EN300-1577407-0.25g |

tert-butyl 2-[1-(fluorosulfonyl)propan-2-yl]piperidine-1-carboxylate |

2171953-77-6 | 0.25g |

$2044.0 | 2023-06-05 | ||

| Enamine | EN300-1577407-2.5g |

tert-butyl 2-[1-(fluorosulfonyl)propan-2-yl]piperidine-1-carboxylate |

2171953-77-6 | 2.5g |

$4355.0 | 2023-06-05 |

tert-butyl 2-1-(fluorosulfonyl)propan-2-ylpiperidine-1-carboxylate 関連文献

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

2171953-77-6 (tert-butyl 2-1-(fluorosulfonyl)propan-2-ylpiperidine-1-carboxylate) 関連製品

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量